molecular formula C8H16O2 B1580992 Isopropyl 2-methylbutyrate CAS No. 66576-71-4

Isopropyl 2-methylbutyrate

Cat. No. B1580992
CAS RN: 66576-71-4
M. Wt: 144.21 g/mol
InChI Key: DIRDKDDFAMNBNY-UHFFFAOYSA-N
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Description

Isopropyl 2-methylbutyrate, also known as 2-Methylbutyric Acid Isopropyl Ester, is a chemical compound with the molecular formula C8H16O2 . It is used for green-fruity accords like pear and apple and provides significant freshness to perfumes in combination with floral elements .


Molecular Structure Analysis

The molecular structure of Isopropyl 2-methylbutyrate consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The linear formula of this compound is C2H5CH(CH3)CO2CH(CH3)2 .


Physical And Chemical Properties Analysis

Isopropyl 2-methylbutyrate is a liquid at 20°C . It has a molecular weight of 144.21 g/mol . The boiling point is 144°C , and the flash point is 32°C . The specific gravity is 0.85 , and the refractive index is 1.40 .

Scientific Research Applications

Renewable Chemicals and Fuels Production

Isopropyl 2-methylbutyrate, in the form of its precursor isobutanol, can be utilized for the production of renewable chemicals and fuels. Fermented isobutanol can be catalytically dehydrated to isobutylene, a platform molecule for synthesizing various fuels or chemicals. This process has been studied over alumina catalysts, demonstrating high conversion and selectivity to isobutylene under certain conditions (Taylor, Jenni, & Peters, 2010).

Fermentative Production for Bio-Based Alternatives

Isobutene, a derivative of isopropyl 2-methylbutyrate, holds potential as a bio-based alternative to petrochemical production. Fermentative routes from sugars have been explored, with recent developments in metabolic engineering potentially enabling anaerobic production close to theoretical stoichiometry from glucose. This process could potentially minimize product toxicity and offer a sustainable manufacturing alternative (Van Leeuwen et al., 2012).

Biofuel Production

Isopropyl 2-methylbutyrate, in the form of isobutanol, is a candidate for biofuel production. Anaerobic production processes have been developed with engineered enzymes, demonstrating the feasibility of converting glucose to isobutanol at high yields. Such developments highlight the potential of isobutanol in the field of next-generation biofuels (Bastian et al., 2011).

Water Quality Analysis

Isopropyl 2-methylbutyrate is identified as one of the compounds responsible for earthy/musty odors in surface water. Methods involving the extraction of such compounds from water samples have been developed, indicating the application of isopropyl 2-methylbutyrate analysis in water quality and environmental studies (Ligor & Buszewski, 2006).

Understanding Chemical Reactions and Toxicity

Studies have examined the reactivity and toxicological aspects of isobutene, a derivative of isopropyl 2-methylbutyrate, in various chemical reactions. This includes its transformation into epoxides and subsequent mutagenicity tests, providing insights into its behavior in industrial processes and potential health implications (Jorritsma et al., 1995).

Nutritional Studies in Livestock

Isopropyl 2-methylbutyrate, in the form of its isomer 2-methylbutyrate, has been studied in the context of rumen fermentation and animal nutrition. It's been shown to influence ruminal enzyme activities, urinary excretion of purine derivatives, and feed digestibility in livestock, suggesting its role in enhancing animal feed efficiency and productivity (Wang et al., 2012).

Safety And Hazards

Isopropyl 2-methylbutyrate is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and non-sparking tools should be used . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

Isopropyl 2-methylbutyrate is already being used in the fragrance industry for its fruity characteristics . As the demand for new and unique scents continues to grow, the use of compounds like Isopropyl 2-methylbutyrate may expand. Additionally, its renewable carbon content suggests potential for sustainable production .

properties

IUPAC Name

propan-2-yl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRDKDDFAMNBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047550
Record name Isopropyl 2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid
Record name Butanoic acid, 2-methyl-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

140.00 to 144.00 °C. @ 727.00 mm Hg
Record name Isopropyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble (in ethanol)
Record name Isopropyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.855
Record name Isopropyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopropyl 2-methylbutyrate

CAS RN

66576-71-4
Record name Isopropyl 2-methylbutanoate
Source CAS Common Chemistry
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Record name Isopropyl 2-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066576714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl 2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOPROPYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3429OS9G6T
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Record name Isopropyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… isopropyl 2methylbutyrate or any read-across materials. The total systemic exposure to isopropyl 2-methylbutyrate … repeated dose toxicity data on isopropyl 2-methylbutyrate or any read-…
H Guo, X Shi, J Han, Q Ren, Z Gao… - Pest Management …, 2023 - Wiley Online Library
… The relative content of isopropyl 2-methylbutyrate in ROA was significantly higher than those in HA and CGA. While, the relative contents of 2-methylbutyl acetate, butyl 2methylbutyrate, …
Number of citations: 3 onlinelibrary.wiley.com
L Liu - Journal of the American Oil Chemists' Society, 2004 - Springer
… of methoxide at the acyl carbon, isopropyl 2-methylbutyrate should also be produced at a level … Therefore, failure to produce isopropyl 2-methylbutyrate is unlikely to be due to steric …
Number of citations: 43 link.springer.com
SH Mustafavi, A Abbasi, MR Morshedloo, M Pateiro… - Molecules, 2022 - mdpi.com
… the total variation and had a positive correlation with isopropyl 2-methylbutyrate (0.71), hexyl-2-… Chemotype III was comprised of Masuleh and Sari with isopropyl 2-methylbutyrate, octyl …
Number of citations: 2 www.mdpi.com
T Radjabian, A Salimi, N Rahmani - Chemistry & biodiversity, 2014 - Wiley Online Library
… Among the aliphatic esters, isopropyl 2-methylbutyrate, propyl isovalerate, butyl isobutyrate, isobutyl butyrate, and 3-methylbutyl butyrate were identified in the oils of H. persicum, H. …
Number of citations: 29 onlinelibrary.wiley.com
L Crombie, DE Games, NJ Haskins… - Journal of the Chemical …, 1972 - pubs.rsc.org
… analysis showed the presence of isopropyl 2-methylbutyrate and S-methylbutyrate in the ratio 10 : 1. Isopropyl n-butyrate was also identified. Degradation of synthetic 5,7-dihydroxy-6-(2…
Number of citations: 57 pubs.rsc.org
T Özek, G Özek, KHC Baser, A Duran - Journal of essential oil …, 2005 - Taylor & Francis
The essential oils of three Turkish endemic Heracleum species, H. crenatifolium Boiss., H. platytaenium Boiss. and H. sphondylium L. subsp. ternatum (Velen.) Brummitt were obtained …
Number of citations: 33 www.tandfonline.com
A Ebadollahi, EA Zavieh, A Nazifi, JJ Sendi… - Spanish Journal of …, 2014 - revistas.inia.es
The present investigation was aimed to analyse the chemical composition of essential oil isolated from Heracleum persicum Desf. ex Fischer and assess its lethal and sub-lethal effects …
Number of citations: 20 revistas.inia.es
EFSA Panel on Additives and Products or … - EFSA …, 2023 - Wiley Online Library
Following a request from the European Commission, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) was asked to deliver a scientific opinion …
Number of citations: 7 efsa.onlinelibrary.wiley.com
A Karataş, Y ŞAVŞATLI - Turkish Journal of Agriculture and …, 2022 - journals.tubitak.gov.tr
Bitter melon (Momordica charantia L.) is a unique vegetable-fruit possessing several multifarious health benefits. In this study, the plant extraction obtained from grafted bitter gourd onto …
Number of citations: 7 journals.tubitak.gov.tr

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